tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group in tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Nitro, bromo, or sulfonyl derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines and phenols during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxan-4-yl group provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-(4-hydroxyphenyl)butyl]carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(8-10-20-11-9-16)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMZRONDVTFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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